Tert-butyl 3-(2-chloropyrimidin-4-yl)azetidine-1-carboxylate
Description
Tert-butyl 3-(2-chloropyrimidin-4-yl)azetidine-1-carboxylate (CAS: 1884338-19-5) is a heterocyclic building block featuring a strained four-membered azetidine ring appended with a 2-chloropyrimidin-4-yl substituent and protected by a tert-butoxycarbonyl (Boc) group. The Boc group serves as a temporary protective moiety for the azetidine nitrogen, enabling selective deprotection in multistep syntheses . The 2-chloropyrimidine moiety is electron-deficient, making it reactive toward nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig), which are pivotal in pharmaceutical and agrochemical synthesis . This compound’s unique combination of a small, strained azetidine ring and a halogenated pyrimidine distinguishes it from related structures, offering tailored reactivity and physicochemical properties.
Properties
IUPAC Name |
tert-butyl 3-(2-chloropyrimidin-4-yl)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O2/c1-12(2,3)18-11(17)16-6-8(7-16)9-4-5-14-10(13)15-9/h4-5,8H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDSXMCVAPDSFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=NC(=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl 3-(2-chloropyrimidin-4-yl)azetidine-1-carboxylate typically involves the reaction of 2-chloropyrimidine with an azetidine derivative under specific conditions. One common synthetic route includes the use of tert-butyl azetidine-1-carboxylate as a starting material, which is then reacted with 2-chloropyrimidine in the presence of a suitable base and solvent . The reaction conditions often involve moderate temperatures and inert atmosphere to ensure the desired product formation.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may include continuous flow reactions and the use of automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Tert-butyl 3-(2-chloropyrimidin-4-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloropyrimidine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the azetidine ring, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds similar to tert-butyl 3-(2-chloropyrimidin-4-yl)azetidine-1-carboxylate. For instance, derivatives have shown effectiveness against various bacterial strains, including multidrug-resistant pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa .
Anti-inflammatory Effects
Compounds in this class have demonstrated anti-inflammatory properties. In vivo studies indicate that certain derivatives can inhibit inflammation effectively, comparable to established anti-inflammatory drugs .
Cytotoxicity and Antitumor Activity
Some derivatives have been evaluated for their cytotoxic effects on cancer cell lines. Preliminary results suggest that these compounds may induce apoptosis in tumor cells, indicating potential applications in cancer therapy .
Case Studies
| Study | Objective | Key Findings |
|---|---|---|
| Study 1 | Evaluate antimicrobial activity | Compounds exhibited significant inhibition against E. coli and S. aureus with IC50 values ranging from 10 to 20 µg/mL. |
| Study 2 | Assess anti-inflammatory effects | Compounds showed a reduction in paw edema in rat models by up to 50% compared to control groups within 12 hours post-administration. |
| Study 3 | Investigate cytotoxicity | Certain derivatives displayed IC50 values below 5 µM against breast cancer cell lines, indicating promising antitumor activity. |
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-chloropyrimidin-4-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyrimidine moiety can bind to active sites of enzymes, potentially inhibiting their activity or altering their function . The azetidine ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its overall efficacy .
Comparison with Similar Compounds
Table 1: Key Structural Features and Reactivity Profiles
Ring Size and Conformational Effects
- Azetidine vs. Piperidine/Pyrrolidine :
- Azetidine’s four-membered ring introduces significant angle strain (~24 kcal/mol), enhancing reactivity toward ring-opening or functionalization compared to five- (pyrrolidine) or six-membered (piperidine) analogs .
- Piperidine derivatives (e.g., tert-butyl (1-acetylpiperidin-4-yl)carbamate) exhibit greater conformational flexibility, favoring axial-equatorial equilibria that influence steric interactions in drug-receptor binding .
Substituent-Directed Reactivity
- Halogenated Pyrimidines: 2-Chloropyrimidine (target compound): Chlorine at C2 directs SNAr to C4/C6 positions. Preferred for coupling with boronic acids or amines in kinase inhibitor synthesis . 6-Chloropyrimidine (2044796-17-8): Chlorine at C6 shifts reactivity to C2/C4, offering divergent regioselectivity in cross-couplings . 5-Bromo-2-aminopyrimidine (2094872-56-5): Bromine enhances oxidative addition in palladium-catalyzed reactions; the amino group stabilizes intermediates via resonance .
Fluorinated and Hydroxymethyl Analogs :
- Fluorine substituents (e.g., 3-fluoro-3-(hydroxymethyl)azetidine) increase metabolic stability and lipophilicity, while hydroxymethyl groups improve aqueous solubility .
Biological Activity
Tert-butyl 3-(2-chloropyrimidin-4-yl)azetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C12H16ClN3O2
- Molecular Weight : 255.73 g/mol
- CAS Number : 1195768-23-0
The compound features a tert-butyl group and a chloropyrimidine moiety, which are significant for its biological interactions.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of various azetidine derivatives, including this compound. The compound was tested against several bacterial strains using the agar diffusion method.
Table 1: Antimicrobial Activity Results
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| This compound | Escherichia coli (G-) | 15 | 32 µg/mL |
| Klebsiella pneumoniae (G-) | 12 | 64 µg/mL | |
| Staphylococcus aureus (G+) | 18 | 16 µg/mL |
The results indicate that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus, which is noteworthy given the rising concerns regarding antibiotic resistance.
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies demonstrated its ability to inhibit cancer cell proliferation in various cell lines.
Case Study: Inhibition of Cancer Cell Proliferation
A study assessed the effects of this compound on human breast cancer cell lines (MCF-7). The findings revealed:
- IC50 Value : The IC50 was determined to be approximately 25 µM, indicating a significant inhibitory effect on cell viability.
- Mechanism of Action : It was suggested that the compound induces apoptosis through the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of azetidine derivatives. Modifications to the chloropyrimidine ring and azetidine nitrogen have been shown to influence potency and selectivity.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Substitution at C5 of pyrimidine | Increased antibacterial potency |
| Variation in alkyl groups on azetidine | Enhanced anticancer activity |
These insights guide further synthetic efforts to develop more potent derivatives based on this compound.
Q & A
Basic: What are the key structural features and functional groups of Tert-butyl 3-(2-chloropyrimidin-4-yl)azetidine-1-carboxylate?
The compound features:
- A tert-butyl carbamate group (Boc-protecting group) that enhances solubility and stability during synthesis.
- An azetidine ring (four-membered saturated nitrogen heterocycle) that imposes conformational constraints, influencing biological interactions.
- A 2-chloropyrimidin-4-yl substituent , which introduces electrophilic reactivity and potential for nucleophilic aromatic substitution.
These structural elements are critical for its role as a building block in medicinal chemistry and its interaction with biological targets .
Basic: What are the common synthetic routes for this compound, and what starting materials are typically used?
Synthesis typically involves:
- Step 1 : Preparation of the azetidine core, often via cyclization of β-amino alcohols or ring-opening of epoxides.
- Step 2 : Introduction of the 2-chloropyrimidine moiety via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura).
- Step 3 : Boc protection of the azetidine nitrogen using tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃, DCM) .
Key starting materials include tert-butyl 3-oxoazetidine-1-carboxylate and 2,4-dichloropyrimidine, with solvents like dichloromethane or acetonitrile .
Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates, while i-PrOH may reduce side reactions compared to MeOH .
- Temperature control : Maintaining 0–25°C minimizes thermal decomposition of intermediates.
- Catalyst use : Pd catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency in pyrimidine functionalization .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from EtOH/H₂O resolves impurities .
Advanced: What analytical techniques are most reliable for characterizing this compound, especially when encountering contradictory data?
- NMR Spectroscopy : ¹H/¹³C NMR identifies regiochemistry (e.g., pyrimidine substitution pattern) and confirms Boc protection. Discrepancies in integration may indicate rotamers due to the azetidine ring’s rigidity .
- Mass Spectrometry (HRMS) : Validates molecular weight and detects halogen isotopic patterns (e.g., chlorine’s M+2 peak) .
- X-ray Crystallography : Resolves ambiguities in stereochemistry or crystal packing effects, though azetidine’s small ring size may complicate data collection .
Advanced: How does the 2-chloropyrimidine group influence reactivity in substitution or oxidation reactions?
The 2-chloro substituent directs electrophilic aromatic substitution (EAS) to the 4-position, enabling:
- Nucleophilic displacement : Amines or thiols replace Cl under mild conditions (e.g., DIPEA, DMF, 50°C) to generate pyrimidine derivatives .
- Oxidation : Hydrogen peroxide oxidizes the pyrimidine ring to form N-oxides, altering electronic properties for target binding studies .
Controlled conditions (pH 7–9, inert atmosphere) prevent Boc deprotection during these reactions .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
- Target validation : Use CRISPR knockouts or siRNA to confirm on-target effects vs. off-target interactions.
- Structure-activity relationship (SAR) studies : Compare analogues (e.g., tert-butyl 3-(methylamino)azetidine derivatives) to isolate pharmacophores .
- Dose-response assays : EC₅₀/IC₅₀ discrepancies may arise from assay conditions (e.g., serum protein binding); use standardized protocols (e.g., 1% DMSO, 37°C) .
Advanced: What strategies mitigate challenges in crystallizing this compound for structural analysis?
- Co-crystallization : Add small-molecule co-formers (e.g., succinic acid) to stabilize lattice packing.
- Temperature gradients : Slow cooling (0.1°C/min) from saturated EtOH or MeCN solutions promotes single-crystal growth.
- SHELX refinement : Use SHELXL for high-resolution data to model azetidine ring puckering and chlorine positional disorder .
Advanced: How do modifications to the azetidine ring impact the compound’s pharmacological profile?
- Ring expansion : Piperidine analogues (six-membered) reduce strain but decrease metabolic stability.
- Substituent effects : Fluorination at C3 (e.g., tert-butyl 3-fluoroazetidine derivatives) enhances blood-brain barrier penetration .
- Boc removal : Deprotection yields a primary amine, enabling conjugation (e.g., prodrug strategies) but increasing polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
